![molecular formula C7H4F2 B12613868 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 872691-75-3](/img/structure/B12613868.png)
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is a fluorinated derivative of bicyclo[4.1.0]hepta-1,3,5-triene. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the fluorination of bicyclo[4.1.0]hepta-1,3,5-triene. . This process often requires cryogenic conditions to stabilize the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for 3,4-Difluorobicyclo[41The use of specialized fluorinating agents and reactors designed to handle highly reactive intermediates is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated cycloheptatrienes and cycloheptadienes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 3,4-Difluorobicyclo[410]hepta-1,3,5-triene involves its interaction with various molecular targetsThe compound can undergo heavy-atom tunneling, a process that limits its lifetime and observability under certain conditions . This tunneling effect is crucial for understanding its behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without fluorine substitution.
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound with fluorine atoms at different positions.
2,3,4,5,7-Pentafluorobicyclo[4.2.0]octa-1,3,5-triene: A highly fluorinated derivative with a different bicyclic structure.
Uniqueness
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is unique due to its specific fluorine substitution pattern, which significantly influences its chemical properties and reactivity. The compound’s ability to undergo heavy-atom tunneling and its stability under cryogenic conditions make it a valuable subject for research in various scientific fields .
Propiedades
Número CAS |
872691-75-3 |
|---|---|
Fórmula molecular |
C7H4F2 |
Peso molecular |
126.10 g/mol |
Nombre IUPAC |
3,4-difluorobicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C7H4F2/c8-6-2-4-1-5(4)3-7(6)9/h2-3H,1H2 |
Clave InChI |
GEAQLIWZLYZOFD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C21)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
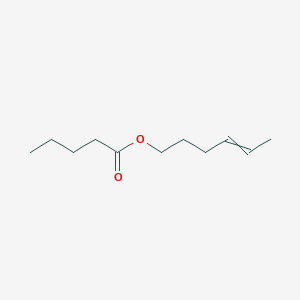
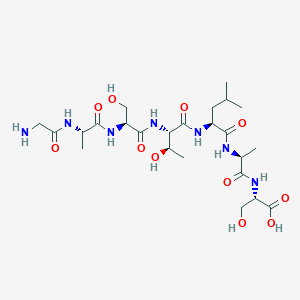
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
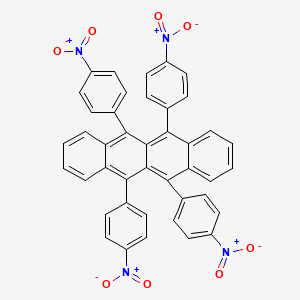
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
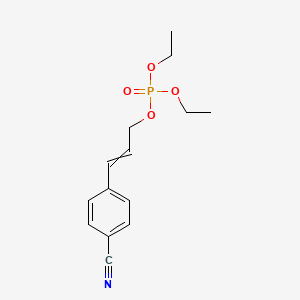
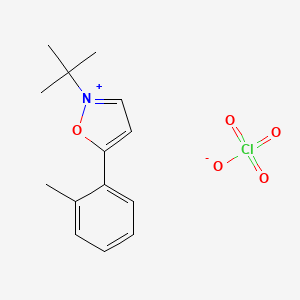
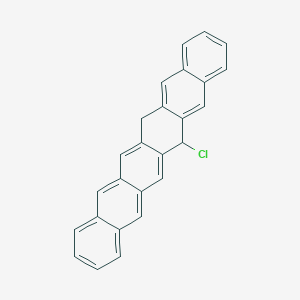

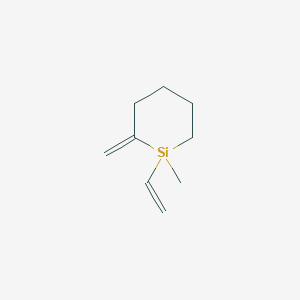
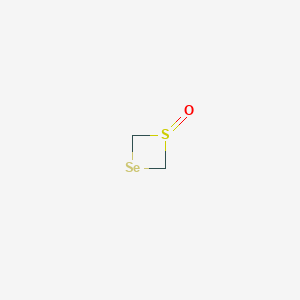
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)

